Potassium 3-chloro-4-hydroxyphenyltrifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-chloro-4-hydroxyphenyltrifluoroborate is a chemical compound with the molecular formula C6H4ClF3O. It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
The synthesis of Potassium 3-chloro-4-hydroxyphenyltrifluoroborate typically involves the reaction of 3-chloro-4-hydroxyphenylboronic acid with potassium trifluoroborate. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve scaling up this reaction using larger reactors and more efficient purification techniques .
Analyse Chemischer Reaktionen
Potassium 3-chloro-4-hydroxyphenyltrifluoroborate is commonly used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This compound undergoes transmetalation with palladium catalysts, facilitating the coupling of aryl halides with boronic acids . The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Potassium 3-chloro-4-hydroxyphenyltrifluoroborate is extensively used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is employed as a reagent in various coupling reactions to synthesize complex organic molecules. In biology, it is used in the study of proteomics to label and identify proteins.
Wirkmechanismus
The mechanism of action of Potassium 3-chloro-4-hydroxyphenyltrifluoroborate involves its role as a boron reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, transferring the boron moiety to the palladium center. This facilitates the formation of a new carbon-carbon bond between the aryl halide and the boronic acid . The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Potassium 3-chloro-4-hydroxyphenyltrifluoroborate can be compared to other boron reagents used in Suzuki–Miyaura coupling reactions, such as Potassium phenyltrifluoroborate and Potassium 4-hydroxyphenyltrifluoroborate. While these compounds share similar reactivity and applications, this compound is unique due to the presence of the chloro and hydroxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions .
Eigenschaften
CAS-Nummer |
1015082-74-2 |
---|---|
Molekularformel |
C6H4BClF3KO |
Molekulargewicht |
234.45 g/mol |
IUPAC-Name |
potassium;(3-chloro-4-hydroxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H4BClF3O.K/c8-5-3-4(7(9,10)11)1-2-6(5)12;/h1-3,12H;/q-1;+1 |
InChI-Schlüssel |
NLVUNZLQALXJBW-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=C(C=C1)O)Cl)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.